Rllft-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

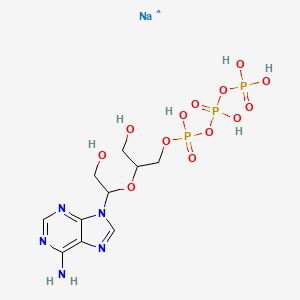

Rllft-NH2, also known as 2-(2-aminoethyl)-4-methyl-1,3-dioxolane-4-methanol, is an organic compound used in various scientific research applications. It is a derivative of dioxolane, which is an oxygen-containing heterocyclic compound. Rllft-NH2 is a colorless, odorless, and water-soluble compound that is commonly used in a variety of biochemical and physiological studies.

Applications De Recherche Scientifique

Electrocatalytic Nitrogen Fixation

A study by Zhao & Chen (2017) highlights the use of single Mo atoms supported on defective boron nitride monolayers as efficient electrocatalysts for nitrogen fixation. This approach offers potential for ammonia production under ambient conditions.

Hydrogenolysis of Polyols and Cyclic Ethers

Chia et al. (2011) discuss the use of a Rh/C catalyst, promoted by ReO(x), for selective hydrogenolysis of secondary C-O bonds in cyclic ethers and polyols, which are important in biomass-derived feedstocks. Their study here provides insights into the catalyst's function, facilitated by acid-catalyzed ring-opening and dehydration reactions coupled with metal-catalyzed hydrogenation.

Electrocatalytic N2 Reduction to NH3

Chu et al. (2019) report on the use of SnO2 quantum dots supported on reduced graphene oxide for efficient and stable nitrogen reduction reaction (NRR) at ambient conditions. Their study here indicates that this composite could be a promising electrocatalyst for N2 fixation.

La2O3 Nanoplate for Electrocatalysis

Xu et al. (2019) identify La2O3 nanoplates as efficient metal oxide catalysts for electrochemical N2 fixation to NH3, exhibiting excellent selectivity and stability. Their research here suggests La atoms in La2O3 act as the active sites for efficient N2 adsorption.

CuO/Graphene Nanocomposite for NRR

Wang et al. (2019) explore the effectiveness of CuO nanoparticles on reduced graphene oxide for N2 reduction reaction under ambient conditions. Their findings here suggest this nanocomposite as a robust catalyst.

Copper-Nickel Alloys for Nitrate-to-Ammonia Activity

Wang et al. (2020) demonstrate the enhanced performance of Cu50Ni50 alloy catalysts for nitrate reduction reaction (NO3-RR), potentially offering a more valuable route to NH3 production. Their research here reveals insights into the catalyst's electronic structure and NO3-RR activity.

O-Doped Graphdiyne for Nitrogen Reduction Reaction

Feng et al. (2020) report on the use of O-doped graphdiyne as a metal-free NRR electrocatalyst in aqueous solution. Their study here highlights the significance of strain engineering for catalyst design.

Hygroscopicity of (NH4)2SO4 and Citric Acid Mixed Particles

Shi et al. (2017) investigate the hygroscopicity of internally mixed (NH4)2SO4/citric acid particles, providing insights into water transfer limitation and efflorescence processes. The details can be found here.

NiO Nanodots on Graphene for N2 Reduction to NH3

Chu et al. (2019) developed NiO nanodots supported on graphene as a high-performance NRR electrocatalyst. Their research here demonstrates that NiO is the dominating active center in this catalyst.

NO Reduction by H2 on Rh Surfaces

Huai et al. (2016) used periodic DFT calculations to investigate NO reduction by H2 on Rh surfaces, revealing insights into the reaction mechanisms and product selectivity. Their findings are detailed here.

Bismuth Single Atoms for CO2 Reduction

Zhang et al. (2019) explored the transformation of bismuth-based metal-organic frameworks for CO2 reduction. They found that Bi single atoms play a key role in the process, as detailed here.

Photocatalytic Nitrogen Fixation on Graphitic Carbon Nitride

Liang et al. (2020) propose a defect-dopant strategy in graphitic carbon nitride to boost NH3 production, offering a pioneering perspective for enhancing photocatalytic N2RR. More information can be found here.

NH2-MIL-101(Cr) Photodegradation Enhanced by CuS Nanoparticles

Abdpour et al. (2020) discuss the fabrication of a composite photocatalyst, NH2-MIL-101(Cr)@CuS, for efficient Rhodamine B degradation. Their study here combines experimental and DFT study results.

High Activity Electrocatalysts for Nitrogen Reduction

Wu et al. (2021) propose a novel strategy for NRR through boron-transition-metal hybrid double-atom catalysts, providing a new idea for the rational design of efficient nitrogen-fixing catalysts. Their research here explores the stability, activity, and selectivity of these catalysts.

Ammonia Dehydrogenation over Platinum-Group Metal Surfaces

Novell-Leruth et al. (2007) comparatively study the adsorption and decomposition of ammonia on platinum-group metals. Their findings here provide valuable insights into the reaction energies and activation barriers.

Mécanisme D'action

Target of Action

Rllft-NH2 is a reversed amino acid sequence control peptide for TFLLR-NH2 . The primary target of Rllft-NH2 is the Protease-Activated Receptor 1 (PAR1) . PAR1 is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including inflammation, pain perception, and coagulation .

Mode of Action

Rllft-NH2 interacts with its target, PAR1, as a control peptide . It is used as a negative control for TFLLR-NH2, a selective agonist of PAR1

Biochemical Pathways

PAR1 is known to be involved in various signaling pathways related to inflammation, pain perception, and coagulation .

Pharmacokinetics

It is soluble up to 2mg/ml in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As a control peptide for a PAR1 selective agonist, it may play a role in modulating the effects of PAR1 activation .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPOBMZRIPLMBB-GFGQVAFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rllft-NH2 | |

Q & A

Q1: How does RLLFT-NH2 help researchers understand the role of PAR1 in the mouse colon?

A1: The research paper [] investigates the role of PAR1 in regulating ion transport in the mouse colon. The researchers observed that activating PAR1 with TFLLR-NH2 led to a decrease in neurally evoked chloride secretion. To confirm that this effect was specifically due to PAR1 activation and not a non-specific effect of peptide binding, they utilized RLLFT-NH2. This reverse sequence peptide did not elicit the same decrease in chloride secretion, supporting the conclusion that the observed effect was indeed mediated by PAR1 activation [].

Q2: Besides the mouse colon, has RLLFT-NH2 been used to study PAR1 in other organ systems?

A2: Yes, the second research paper [] utilizes RLLFT-NH2 to study the role of PAR1 in a mouse model of prostatitis. Similar to its use in the colon study, RLLFT-NH2 served as a negative control to confirm the specificity of the PAR1-activating peptide, TFLLR-NH2, in modulating inflammation in the prostate []. This highlights the versatility of RLLFT-NH2 as a tool for studying PAR1 across various organ systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)